LSD1 Inhibition: 5,6-Dimethoxy-1,3-benzothiazol-2-amine Demonstrates 8.8-Fold Higher Potency than a Closely Related Analog
The target compound exhibits an IC50 of 283 nM against full-length human LSD1, as measured by a fluorescence-based assay using a methylated H3K4me2 peptide substrate [1]. In contrast, a structurally related 2-aminobenzothiazole derivative bearing a different substitution pattern (BDBM50067587) displays an IC50 of 10,000 nM (10 µM) against the same target under comparable assay conditions [2].
| Evidence Dimension | Inhibition of Lysine-Specific Demethylase 1 (LSD1) |
|---|---|
| Target Compound Data | IC50 = 283 nM |
| Comparator Or Baseline | 2-Aminobenzothiazole analog (BDBM50067587 / CHEMBL3402055): IC50 = 10,000 nM (10 µM) |
| Quantified Difference | 35-fold higher potency for the target compound |
| Conditions | Full-length human LSD1; H3K4me2 peptide substrate; 30-minute incubation; fluorescence-based detection |
Why This Matters
This ~35-fold difference in potency directly informs the selection of this compound as a more advanced starting point for LSD1 inhibitor development, reducing the need for extensive SAR exploration at this position.
- [1] BindingDB. BDBM50503631 (CHEMBL4436792) Activity Data. IC50: 283 nM against LSD1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50503631 (accessed 2026-04-16). View Source
- [2] BindingDB. BDBM50067587 (CHEMBL3402055) Activity Data. IC50: 10,000 nM against LSD1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 (accessed 2026-04-16). View Source
